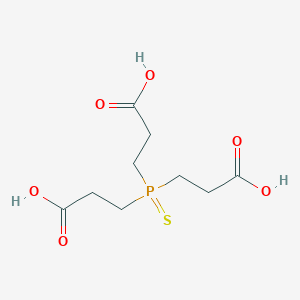

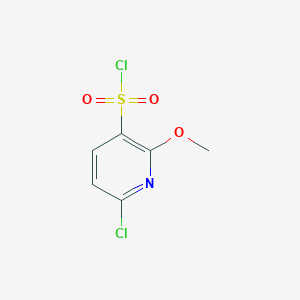

![molecular formula C12H10ClN3O5 B2402988 methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001499-91-7](/img/structure/B2402988.png)

methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group at the 1-position and a carboxylate group at the 3-position. The carboxylate group is esterified with a methyl group. At the 1-position, there is also a (2-chloro-4-nitrophenoxy)methyl group attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole ring, the (2-chloro-4-nitrophenoxy)methyl group, and the methyl ester would all contribute to the overall structure .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The pyrazole ring might undergo electrophilic substitution reactions. The ester group could undergo hydrolysis, and the (2-chloro-4-nitrophenoxy)methyl group might participate in nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the nonpolar methyl groups could affect its solubility. The aromatic rings could contribute to its UV/Vis absorption properties .

Aplicaciones Científicas De Investigación

Hydrogen-Bonded Structures and Chemical Transformations

Hydrogen-Bonded Chains and Rings : Methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate exhibits polarized structures and forms hydrogen-bonded chains and rings. These structures play a crucial role in understanding the molecular interactions and stability of this compound (Portilla et al., 2007).

Synthesis and Chemical Properties : The compound's synthesis and its transformation into related compounds have been explored, providing insights into its chemical behavior and potential applications in synthesis and medicinal chemistry (Scrowston & Shaw, 1976).

Crystal Structure Analysis and Computational Studies

- Crystal Structure and Computational Study : Detailed studies on the crystal structure and computational analysis of related pyrazole derivatives have been conducted. These studies are crucial for understanding the molecular geometry and potential interactions of this compound (Shen et al., 2012).

Applications in Herbicides and Pharmacology

Herbicides : Certain pyrazole derivatives, similar to this compound, have been found to inhibit protoporphyrinogen oxidase, a key enzyme in plants. This inhibition is used in herbicidal applications (Sherman et al., 1991).

Antitumor, Antifungal, and Antibacterial Activities : Research on pyrazole derivatives has indicated their potential as pharmacophores for antitumor, antifungal, and antibacterial activities. This suggests the possibility of this compound derivatives being used in similar contexts (Titi et al., 2020).

Synthetic Methodologies and Structural Investigations

- Synthetic Methods and Structural Studies : The synthesis of this compound and related structures have been extensively studied, contributing to the understanding of its chemical properties and potential applications in various fields (Yi-fen et al., 2010).

Mecanismo De Acción

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Direcciones Futuras

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, future studies might focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s a synthetic intermediate, future research might explore its utility in various chemical reactions .

Propiedades

IUPAC Name |

methyl 1-[(2-chloro-4-nitrophenoxy)methyl]pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O5/c1-20-12(17)10-4-5-15(14-10)7-21-11-3-2-8(16(18)19)6-9(11)13/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTFJUFIHFUIMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2402905.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2402906.png)

![N-Benzylspiro[3.5]nonan-5-amine](/img/structure/B2402908.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2402909.png)

![2-[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2402911.png)

![2-[1-[(3-Methylphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2402913.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2402921.png)

![4-{Butyryl[(4-chlorophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B2402924.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)